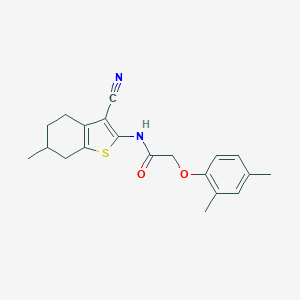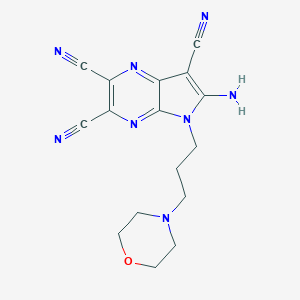
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and an iodophenyl group attached to an acrylamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile to form 2-cyano-3-(2-hydroxyphenyl)acrylonitrile. This intermediate is then reacted with 2-iodoaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted acrylamides.
科学的研究の応用
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, while the iodophenyl group can facilitate halogen bonding or act as a leaving group in substitution reactions.
類似化合物との比較
Similar Compounds
2-cyano-3-(2-hydroxyphenyl)-N-phenylacrylamide: Lacks the iodine atom, which may affect its reactivity and interactions.
2-cyano-3-(2-methoxyphenyl)-N-(2-iodophenyl)acrylamide: Contains a methoxy group instead of a hydroxy group, altering its electronic properties.
2-cyano-3-(4-hydroxyphenyl)-N-(2-iodophenyl)acrylamide: The hydroxy group is in a different position, which can influence its steric and electronic effects.
Uniqueness
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is unique due to the presence of both hydroxy and iodine substituents, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
特性
分子式 |
C16H11IN2O2 |
|---|---|
分子量 |
390.17 g/mol |
IUPAC名 |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9- |
InChIキー |
UHTMDCGSLYTNBJ-XFXZXTDPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2I)O |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O |
正規SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


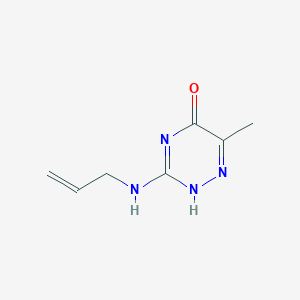
![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
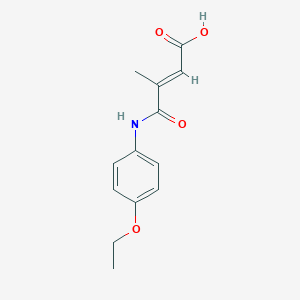
![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
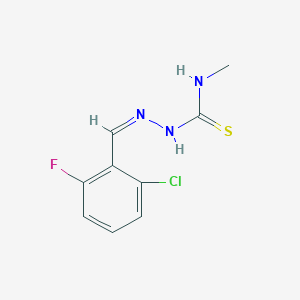
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)
